

The Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

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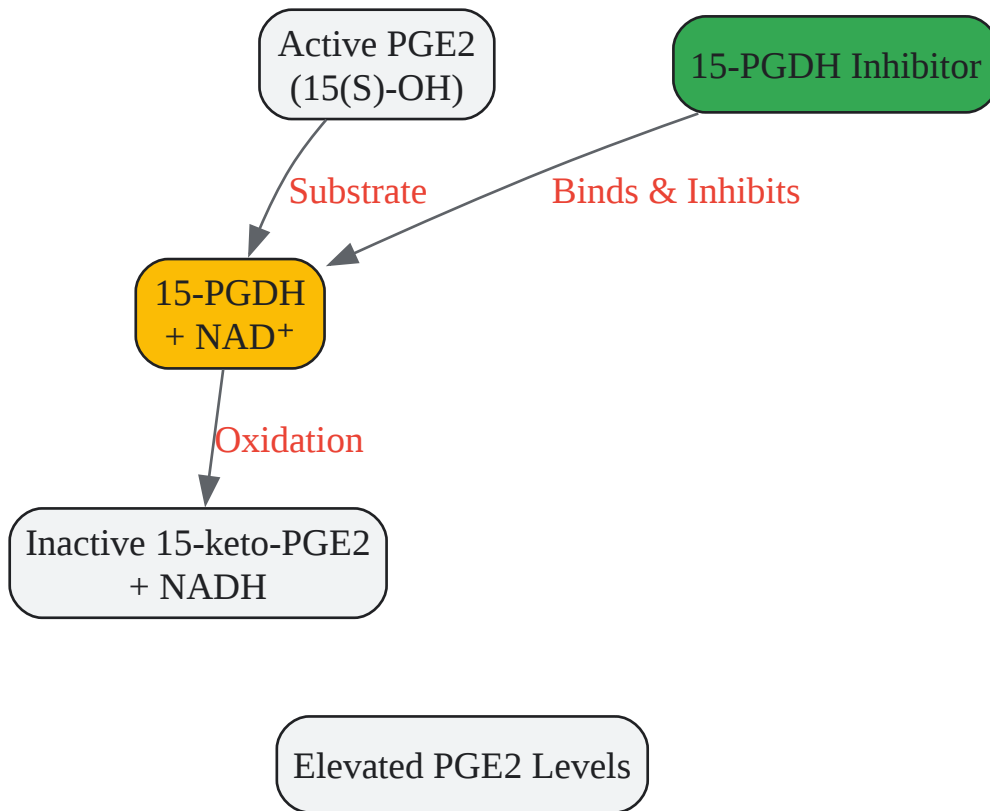
Compound Focus: 15-Pgdh-IN-2

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15-PGDH is a NAD⁺-dependent enzyme that catalyzes the first and rate-limiting step in the degradation of prostaglandins, particularly **Prostaglandin E2 (PGE2)** [1]. It oxidizes the 15-hydroxyl group of PGE2 to a 15-keto group, thereby inactivating it [1]. As a key negative regulator of PGE2 levels, 15-PGDH plays a crucial role in various physiological and pathological processes [2] [3].

The following diagram illustrates the core enzymatic reaction and the general effect of its inhibition.



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Detailed Mechanism of 15-PGDH Inhibition

Although "**15-PGDH-IN-2**" is not explicitly described, high-affinity inhibitors like SW033291 and SW209415 share a common, sophisticated mechanism. They act as **competitive inhibitors** but exploit a dynamic "lid" domain on the enzyme to achieve exceptional potency [1].

The table below summarizes the key structural and mechanistic features of 15-PGDH inhibition based on cryo-EM and molecular dynamics studies [1].

Feature	Description & Role in Inhibition
Binding Site	Deep, buried pocket within the enzyme's catalytic core, also occupied by the natural substrate PGE2.

| **Key Residues** | **S138 & Y151**: Form hydrogen bonds with inhibitor, mimicking substrate's transition state. **F185 & Y217**: Act as "hinges" for a dynamic lid; inhibitors exploit π -stacking for sub-nanomolar affinity. || **Induced-Fit Mechanism** | Binding triggers rotation of the "lid" domain (helices $\alpha 7$, $\alpha 8$, $\alpha 9$), encapsulating the inhibitor completely. || **Consequence** | Lid closure physically blocks substrate access and locks the inhibitor in place, making inhibition highly potent and durable. |

Biological Consequences and Functional Effects

Inhibiting 15-PGDH has one primary, crucial outcome: a significant increase in local levels of PGE2 [4] [3] [5]. This elevated PGE2 then activates its cognate receptors (e.g., EP2 and EP4), setting off a cascade of downstream signaling events.

The table below outlines the primary documented outcomes of 15-PGDH inhibition in different disease models.

Physiological System	Observed Effect of 15-PGDH Inhibition	Postulated Downstream Signaling
Aged Skeletal Muscle	Increased muscle mass, strength, and endurance; improved mitochondrial function [4] [3].	Activation of AKT pathway; inhibition of FOXO and TGF- β signaling; reduction of ubiquitin-proteasome activity [4].
Liver & Metabolism (T2DM)	Improved glucose metabolism; altered steroid hormone and fatty acid metabolism [5].	Regulation of cytochrome P450 genes (e.g., Cyp2c55, Cyp3a11) and glutathione S-transferases [5].
Lung (Fibrosis Model)	Reduced inflammation and fibrosis; improved survival [6].	Antagonism of TGF- β -induced pro-fibrotic signaling in fibroblasts [6].
Cancer (Lung Adenocarcinoma)	Overexpression of 15-PGDH (opposite effect) inhibits cell growth, induces cell cycle arrest, and inhibits epithelial-mesenchymal transition (EMT) [7].	Inhibition of PI3K/AKT/mTOR pathway [7].

Experimental Protocols for Key Assays

For researchers aiming to validate the activity of 15-PGDH inhibitors, here are established methodologies from the literature.

Assay Type	Purpose	Key Protocol Details
Enzymatic Activity (qHTS)	Identify inhibitors by monitoring PGE2 degradation [2].	• Format: 1536-well plate, 4 μ L reaction. • Reaction: 15-PGDH oxidizes PGE2, converting NAD ⁺ to fluorescent NADH. • Readout: Fluorescence increase. • Control: Use a known inhibitor (e.g., GW5074) in a 16-point dilution series.
Differential Scanning Fluorimetry (DSF)	Measure compound-induced thermal stabilization of 15-PGDH [2].	• Principle: Ligand binding increases protein melting temperature (T_m). • Conditions: Test in absence/presence of cofactors (NAD ⁺ , NADH). • Output: Shift in T_m indicates binding and can correlate with mechanism.
In Vivo Efficacy (Sarcopenia Model)	Evaluate effect on muscle mass and function [3].	• Model: Aged mice. • Treatment: Administer inhibitor (e.g., SW033291 at 5 mg/kg) via intraperitoneal injection. • Endpoints: Muscle mass (weight), muscle force (305C lever system), PGE2 levels (LC-MS/MS).

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